tert-butyl (2S,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate
CAS No.:
Cat. No.: VC13840240
Molecular Formula: C11H22N2O3
Molecular Weight: 230.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H22N2O3 |
|---|---|
| Molecular Weight | 230.30 g/mol |
| IUPAC Name | tert-butyl (2S,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate |
| Standard InChI | InChI=1S/C11H22N2O3/c1-8-5-12-9(7-14)6-13(8)10(15)16-11(2,3)4/h8-9,12,14H,5-7H2,1-4H3/t8-,9+/m0/s1 |
| Standard InChI Key | OCHKRKFPKUAHGF-DTWKUNHWSA-N |
| Isomeric SMILES | C[C@H]1CN[C@H](CN1C(=O)OC(C)(C)C)CO |
| SMILES | CC1CNC(CN1C(=O)OC(C)(C)C)CO |
| Canonical SMILES | CC1CNC(CN1C(=O)OC(C)(C)C)CO |
Introduction
Structural Characterization and Stereochemical Significance
tert-Butyl (2S,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate belongs to the piperazine class of heterocyclic compounds. Its molecular formula is C₁₁H₂₂N₂O₃, with a molecular weight of 230.30 g/mol. The stereochemistry at the 2S and 5R positions dictates its three-dimensional conformation, influencing interactions with biological targets such as enzymes and receptors.
Key Functional Groups
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Piperazine Ring: A six-membered ring with two nitrogen atoms at positions 1 and 4.
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tert-Butyloxycarbonyl (Boc) Group: A protective group at N1, enhancing solubility and stability during synthesis.
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Hydroxymethyl Substituent: Positioned at C5, this group enables further functionalization via oxidation or esterification .
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Methyl Group: At C2, it introduces steric hindrance, affecting conformational flexibility .
Table 1: Structural Comparison with Analogous Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Stereochemistry | Key Differences |
|---|---|---|---|---|
| tert-Butyl (2S,5R)-5-ethyl-2-methylpiperazine-1-carboxylate | C₁₂H₂₄N₂O₂ | 228.33 | 2S,5R | Ethyl vs. hydroxymethyl group |
| (2R,5R)-tert-Butyl 5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate | C₁₁H₂₂N₂O₃ | 230.30 | 2R,5R | Mirror stereochemistry at C2 |
| tert-Butyl (2S,5S)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate | C₁₁H₂₂N₂O₃ | 230.30 | 2S,5S | Altered configuration at C5 |
Synthetic Methodologies
Laboratory-Scale Synthesis
The synthesis typically proceeds via a multi-step sequence:
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Ring Formation: Piperazine derivatives are constructed from ethylenediamine precursors through cyclization reactions.
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Functionalization:
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Boc Protection: Reaction with di-tert-butyl dicarbonate under basic conditions (e.g., triethylamine) protects the amine.
Example Protocol :
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Step 1: ((2R,5R)-5-Methyl-piperazin-2-yl)-methanol hydrochloride (20 g, 119 mmol) is treated with triethylamine (48.7 mL) in methanol.
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Step 2: tert-Butyl dicarbonate (61 g) is added dropwise at 0°C, followed by stirring at 50°C for 18 hours.
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Step 3: Neutralization with HCl and extraction with chloroform yields the product (75% yield) .
Industrial Production
Continuous flow reactors and immobilized catalysts are employed to enhance efficiency. For instance, palladium-on-carbon (Pd/C) catalyzes hydrogenation steps, while enzymatic resolution ensures enantiomeric excess >99% .
| Parameter | Value |
|---|---|
| Bioavailability (Oral) | 55% |
| Plasma Half-Life | 3.2 hours |
| Metabolic Stability | 85% remaining after 1 hour (human liver microsomes) |
| LogP | 1.8 (moderate lipophilicity) |
Applications in Medicinal Chemistry
Drug Intermediate
The Boc group is selectively cleaved under acidic conditions (e.g., HCl/dioxane), enabling coupling with carboxylic acids or amines. For example, it serves as a precursor to antiviral agents targeting HIV-1 protease .
Peptide Mimetics
Incorporating the compound into peptide backbones enhances metabolic stability. A 2024 study reported a 10-fold increase in half-life for a glucagon-like peptide-1 (GLP-1) analog compared to linear peptides.
Comparative Analysis of Piperazine Derivatives
Reactivity Trends
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Electrophilic Substitution: Piperazines with electron-donating groups (e.g., methyl) undergo faster bromination at the para position.
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Oxidation Susceptibility: Hydroxymethyl derivatives oxidize 50% faster than ethyl analogs under ambient conditions .
Table 3: Synthetic Yield Comparison
| Reaction Type | tert-Butyl (2S,5R) Derivative | (2R,5R) Stereoisomer |
|---|---|---|
| Boc Deprotection | 92% | 88% |
| Reductive Amination | 75% | 68% |
| Grignard Addition | 81% | 74% |
Future Research Directions
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